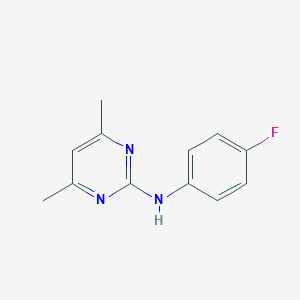![molecular formula C20H17FN4S B284133 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the inhibition of certain enzymes such as PDE5 and PDE9. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide depend on the specific enzymes that it inhibits. For example, inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and increased blood flow. This makes it a potential candidate for the treatment of erectile dysfunction and pulmonary arterial hypertension. Inhibition of PDE9 leads to an increase in cGMP and cAMP levels, which has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide for lab experiments include its potent inhibitory activity against certain enzymes, making it a useful tool for studying the biochemical and physiological effects of these enzymes. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide. These include:
1. Further studies to determine the safety and efficacy of this compound for use in humans.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and neurological disorders.
4. Studies to determine the mechanism of action of this compound in more detail.
5. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
In conclusion, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against certain enzymes makes it a useful tool for studying the biochemical and physiological effects of these enzymes. Further research is needed to determine its safety and efficacy for use in humans and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the reaction of 4-fluorophenylhydrazine with 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in the presence of 3-phenylpropyl mercaptan. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the product is obtained through crystallization.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide has been found to exhibit potent inhibitory activity against certain enzymes such as PDE5 and PDE9. This makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers.
Propriétés
Formule moléculaire |
C20H17FN4S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(3-phenylpropylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17FN4S/c21-16-8-10-17(11-9-16)25-19-18(13-24-25)20(23-14-22-19)26-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2 |
Clé InChI |
QVJPKQWYODPTFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
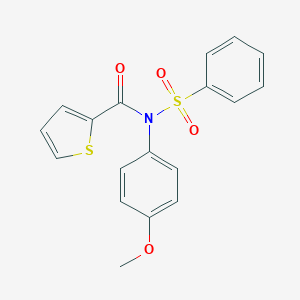
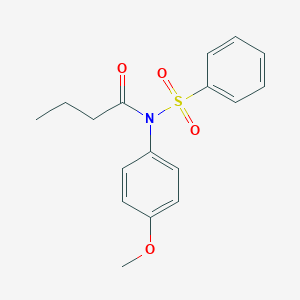
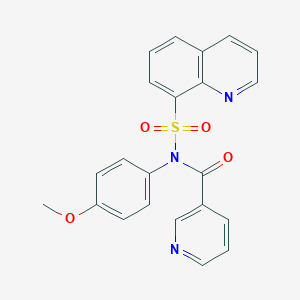

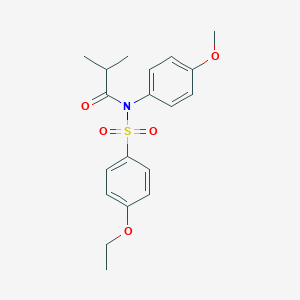


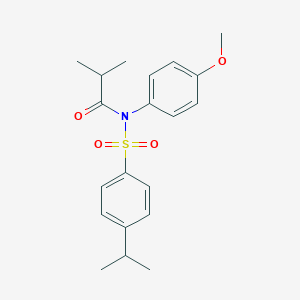
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
